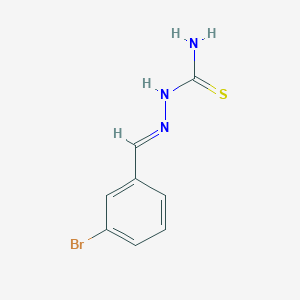

3-Bromobenzaldehyde thiosemicarbazone

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(E)-(3-bromophenyl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGWIXJNLRDBPW-VZUCSPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816560 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 3 Bromobenzaldehyde Thiosemicarbazone and Its Derivatives

Condensation Reaction of 3-Bromobenzaldehyde (B42254) with Thiosemicarbazide (B42300)

The foundational method for synthesizing 3-bromobenzaldehyde thiosemicarbazone involves the condensation reaction between 3-bromobenzaldehyde and thiosemicarbazide. This reaction forms the characteristic azomethine (–C=N–) linkage, resulting in the thiosemicarbazone backbone. gigvvy.comnih.gov

Reaction Conditions and Solvent Optimization

The synthesis of this compound is typically achieved by reacting equimolar amounts of 3-bromobenzaldehyde and thiosemicarbazide under reflux. gigvvy.comjocpr.com The choice of solvent and catalyst plays a crucial role in the reaction's efficiency and yield.

Commonly employed solvents include alcohols such as methanol (B129727) and ethanol (B145695). gigvvy.comnih.govjocpr.com For instance, a methanolic solution of thiosemicarbazide can be added to a methanolic solution of 3-bromobenzaldehyde, followed by refluxing the mixture for approximately 30 minutes to yield a white precipitate of the product. gigvvy.com In some procedures, the reaction is carried out at room temperature with prolonged stirring, for example, for 24 hours in methanol, to achieve the desired product. nih.gov

The use of a catalytic amount of acid, such as glacial acetic acid, is frequently reported to facilitate the condensation. jocpr.com One procedure describes dissolving thiosemicarbazide in hot water with a few drops of acetic acid and then adding this to an ethanolic solution of 3-bromobenzaldehyde. researchgate.net Another approach involves refluxing the reactants in methanol in the presence of a catalytic amount of glacial acetic acid. jocpr.com The reaction can also be performed using a mixture of ethanol and water as the solvent system. nih.gov Microwave-assisted synthesis has also been explored as an efficient method for preparing thiosemicarbazones, significantly reducing reaction times compared to conventional heating. mdpi.com

Below is a table summarizing various reported reaction conditions:

| Reactants | Solvent | Catalyst | Reaction Time & Temperature | Yield | Reference |

| 3-Bromobenzaldehyde, Thiosemicarbazide | Methanol | None | Reflux, 30 min | 88% | gigvvy.com |

| 3-Bromobenzaldehyde, Thiosemicarbazide | Methanol | None | Stirred, 24h, Room Temp. | 30% | nih.gov |

| 3-Bromobenzaldehyde, Thiosemicarbazide | Ethanol | Glacial Acetic Acid | Reflux, 24h | - | jocpr.com |

| 3-Bromobenzaldehyde, Thiosemicarbazide | Ethanol/Water | Glacial Acetic Acid | - | - | nih.gov |

Purification and Isolation Techniques

Following the synthesis, the crude this compound is isolated and purified to obtain a product of high purity. The most common method of isolation is filtration of the precipitated product from the reaction mixture upon cooling. gigvvy.comnih.gov

Purification is typically achieved through recrystallization from a suitable solvent, with methanol being a frequently used option. gigvvy.com The isolated solid is often washed with the reaction solvent (e.g., methanol or ethanol) to remove unreacted starting materials and soluble impurities. gigvvy.comnih.gov In some cases, washing with a sodium bisulfite solution is employed to remove any residual aldehyde. jocpr.com The purity of the final compound can be confirmed by techniques such as thin-layer chromatography (TLC) and melting point determination. gigvvy.com

Synthesis of Substituted this compound Analogues

The versatility of the thiosemicarbazone scaffold allows for the synthesis of a wide array of analogues through the introduction of various functional groups. These modifications can be made to either the thiosemicarbazide moiety or by incorporating larger, functional fragments like glycosyl or acridine (B1665455) units.

Introduction of Functional Groups to the Thiosemicarbazide Moiety

Substitution at the N4-position of the thiosemicarbazide part is a common strategy to modulate the properties of the resulting thiosemicarbazone. This is achieved by using N4-substituted thiosemicarbazides in the initial condensation reaction. For example, various aryl thiosemicarbazides can be condensed with substituted benzaldehydes to produce a range of N4-aryl-substituted thiosemicarbazones. juniv.edu The synthesis of these N4-substituted thiosemicarbazides often starts from an aromatic amine. juniv.edu

A general method for preparing N4-substituted thiosemicarbazones involves the reaction of an appropriate aldehyde with an N4-substituted thiosemicarbazide in a suitable solvent like ethanol, often with a catalytic amount of acid. nih.govjuniv.edu Microwave-assisted synthesis has also been shown to be an effective method for producing N4-substituted thiosemicarbazones, offering shorter reaction times and good yields. mdpi.com

Synthesis of Glycosyl and Acridine-Derived Thiosemicarbazones

The incorporation of sugar moieties or acridine scaffolds into the thiosemicarbazone structure can lead to compounds with interesting chemical and biological properties.

Glycosyl Thiosemicarbazones: The synthesis of glycosyl thiosemicarbazones typically involves the reaction of a glycosyl isothiocyanate with hydrazine, followed by condensation with an aldehyde. Alternatively, a thiosemicarbazide can be reacted with a sugar derivative bearing an aldehyde function. nih.gov For instance, thiosemicarbazide can be reacted with peracetylated glycosyl bromides in the presence of a base to form the glycosylated thiosemicarbazide, which is then condensed with an aldehyde. nih.gov

Acridine-Derived Thiosemicarbazones: Hybrid molecules incorporating both acridine and thiosemicarbazone moieties are synthesized through multi-step procedures. nih.govmdpi.com A common approach involves the synthesis of an acridine core, which is then functionalized to be coupled with a thiosemicarbazone unit. nih.govrsc.org For example, a 7-chlorobenz[c]acridine can be converted to the corresponding isothiocyanate, which is then reacted with a suitable hydrazide to form the acridine thiosemicarbazide derivative. mdpi.com In another strategy, pre-synthesized thiosemicarbazones are condensed with an acridine core that has been functionalized with a reactive group. nih.gov

Preparative Routes for Metal Complexes of this compound

The nitrogen and sulfur donor atoms in the thiosemicarbazone backbone make it an excellent chelating ligand for a variety of transition metals. jocpr.comnih.govrasayanjournal.co.in The synthesis of metal complexes of this compound typically involves the reaction of the pre-formed ligand with a suitable metal salt in an appropriate solvent.

The reaction conditions for complexation vary depending on the metal and the desired complex. For instance, ruthenium(II) complexes have been synthesized by refluxing the bromobenzal thiosemicarbazone ligand with a ruthenium precursor, such as [RuHCl(CO)(EPh₃)₃] (where E = P or As), in a mixture of methanol and benzene (B151609) in the presence of triethylamine. gigvvy.com

Nickel(II), cobalt(II), and copper(II) complexes of a derivative of this compound were prepared by refluxing the ligand with the respective metal chloride salts in 1,4-dioxane. jocpr.com For the Ni(II) complex, the pH was adjusted to 6.8-7 using sodium hydroxide. jocpr.com Similarly, complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) with a related p-chlorobenzaldehyde thiosemicarbazone were synthesized by refluxing the ligand with the corresponding metal acetates in methanol. rasayanjournal.co.in

The resulting metal complexes are often isolated as precipitates, which are then filtered, washed with appropriate solvents, and dried. gigvvy.comjocpr.com Characterization of these complexes is carried out using various spectroscopic and analytical techniques, including IR, UV-Vis, NMR spectroscopy, and elemental analysis, to confirm the coordination of the ligand to the metal center and to determine the geometry of the complex. gigvvy.comjocpr.comrasayanjournal.co.in

A summary of preparative routes for various metal complexes is presented in the table below:

| Ligand | Metal Precursor | Solvent | Reaction Conditions | Complex Type | Reference |

| Substituted Bromobenzal Thiosemicarbazone | [RuHCl(CO)(EPh₃)₃] | Methanol/Benzene | Reflux, 8h, with Triethylamine | Ru(II) Complex | gigvvy.com |

| 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide | CuCl₂·6H₂O, CoCl₂·6H₂O | 1,4-Dioxane | Reflux, 24h | Cu(II), Co(II) Complexes | jocpr.com |

| 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide | NiCl₂·6H₂O | 1,4-Dioxane | Reflux, 5h, pH 6.8-7 | Ni(II) Complex | jocpr.com |

| p-Chlorobenzaldehyde Thiosemicarbazone | Mn(OAc)₂, Co(OAc)₂, Ni(OAc)₂, Cu(OAc)₂, Zn(OAc)₂ | Methanol | Reflux, 5-7h | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) Complexes | rasayanjournal.co.in |

Spectroscopic and Structural Elucidation of 3 Bromobenzaldehyde Thiosemicarbazone and Its Complexes

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical insights into the key functional groups of the thiosemicarbazone ligand and the changes they undergo upon forming metal complexes.

Infrared (IR) Spectroscopic Analysis of Key Functional Groups (C=N, C=S)

The infrared spectrum of 3-Bromobenzaldehyde (B42254) thiosemicarbazone is characterized by specific absorption bands corresponding to its primary functional groups. The azomethine (C=N) and thione (C=S) groups are particularly important for characterization and for understanding the ligand's coordination to metal centers.

In the free ligand, the stretching vibration for the azomethine group, ν(C=N), typically appears in the region of 1580-1655 cm⁻¹. gigvvy.comelixirpublishers.com For bromobenzal thiosemicarbazone specifically, a band has been observed at 1582 cm⁻¹. gigvvy.com The formation of the thiosemicarbazone is confirmed by the appearance of this C=N band and the absence of the C=O stretching band from the original 3-bromobenzaldehyde. nih.gov

The thione group, ν(C=S), exhibits a characteristic band in the IR spectrum. For thiosemicarbazone derivatives, this band is generally found in the range of 835-1400 cm⁻¹. gigvvy.comresearchgate.net In a study of bromobenzal thiosemicarbazone, this stretching vibration was identified at 835 cm⁻¹. gigvvy.com The position of this band is crucial as it is highly sensitive to the coordination environment.

| Functional Group | Vibrational Mode | Observed Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Azomethine | ν(C=N) | 1582 | gigvvy.com |

| Thione | ν(C=S) | 835 | gigvvy.com |

Raman Spectroscopic Characterization

Raman spectroscopy complements IR data and is particularly useful for studying the symmetric vibrations of the molecule. For aromatic thiosemicarbazone ligands, the diagnostic ν(C=S) band is observed in the Raman spectrum in the range of 842–779 cm⁻¹. mdpi.com This band is a key marker for the thione group and its involvement in metal coordination. mdpi.com

Spectral Shifts Upon Metal Coordination

When this compound acts as a ligand and coordinates to a metal ion, significant shifts in the vibrational frequencies of the C=N and C=S groups are observed. This confirms the participation of the azomethine nitrogen and the thione sulfur atoms in forming the metal complex.

Shift of the ν(C=N) band: Upon complexation with a metal such as ruthenium(II), the ν(C=N) band shifts to a lower frequency, typically observed in the range of 1556-1565 cm⁻¹. gigvvy.com This shift indicates the coordination of the azomethine nitrogen atom to the metal center.

Shift of the ν(C=S) band: The coordination of the sulfur atom is evidenced by a shift in the ν(C=S) band to a lower wavenumber. mdpi.com In ruthenium(II) complexes of bromobenzal thiosemicarbazone, this band shifts from 835 cm⁻¹ in the free ligand to a range of 762-771 cm⁻¹. gigvvy.com This change suggests the thione group is converted to a thiolate form upon deprotonation and subsequent bonding to the metal ion. gigvvy.com In the Raman spectra of antimony(III) and bismuth(III) complexes, this band also shifts to a lower frequency (820–750 cm⁻¹), confirming sulfur coordination. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

¹H NMR Spectral Interpretation

The proton NMR spectrum of this compound displays characteristic signals for its various protons. The signals for the hydrazinic (NH) and amine (NH₂) protons are particularly diagnostic.

In DMSO-d₆ solvent, the hydrazinic proton (N-NH) typically appears as a singlet far downfield. researchgate.net For bromobenzal thiosemicarbazones, this signal has been reported in the region of δ 8.62 ppm. gigvvy.com The azomethine proton (-CH=N) gives a singlet signal around δ 7.8 ppm. gigvvy.com The aromatic protons of the bromophenyl ring appear as a multiplet in the region of δ 6.9-7.5 ppm. gigvvy.com

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Hydrazinic (NH) | ~8.62 | Singlet | gigvvy.com |

| Azomethine (CH=N) | ~7.8 | Singlet | gigvvy.com |

| Aromatic (Ar-H) | ~6.9-7.5 | Multiplet | gigvvy.com |

¹³C NMR Chemical Shift Assignments (C=S, C=N)

The ¹³C NMR spectrum provides key information on the carbon skeleton, with the chemical shifts of the C=S and C=N carbons being of primary interest.

Thioamide Carbon (C=S): The signal for the C=S carbon in bromobenzal thiosemicarbazone ligands appears in the range of δ 140-141 ppm. gigvvy.com The chemical shift of this carbon is a strong indicator of the thione form of the ligand.

Azomethine Carbon (C=N): The azomethine carbon signal for these ligands is observed further downfield, typically between δ 176-178 ppm. gigvvy.com

Upon coordination to a metal like ruthenium(II), the C=N signal shifts downfield to δ 182-186 ppm, confirming the involvement of the azomethine group in bonding. gigvvy.com Concurrently, the C=S signal at δ 140-141 ppm disappears and is replaced by a signal for a C-S bond in the δ 133-136 ppm region, indicating deprotonation and coordination of the sulfur atom. gigvvy.com

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Thioamide (C=S) | 140-141 | gigvvy.com |

| Azomethine (C=N) | 176-178 | gigvvy.com |

Multi-Nuclear NMR Studies (e.g., ³¹P NMR for phosphine (B1218219) complexes)

Multi-nuclear NMR spectroscopy is a powerful tool for elucidating the structure of this compound and its metal complexes. Studies on ruthenium(II) complexes incorporating phosphine ligands, for instance, utilize ³¹P NMR to confirm the coordination of these groups. nih.gov

In phosphine-containing ruthenium(II) complexes of bromobenzal thiosemicarbazones, the presence of the triphenylphosphine (B44618) (PPh₃) group is confirmed by ³¹P NMR spectroscopy. nih.gov The analysis of ¹H and ¹³C NMR spectra provides further evidence for the coordination of the thiosemicarbazone ligand to the metal center. In the ¹³C NMR spectrum of the free ligand, the thioamide carbon (C=S) signal appears around δ 140-141 ppm. nih.gov Upon complexation with ruthenium, this signal disappears and a new signal for the C-S bond emerges at a higher field (δ 133-136 ppm), indicating deprotonation and coordination of the sulfur atom to the metal. nih.gov

Furthermore, the azomethine carbon (>C=N) signal, which is observed at approximately δ 176-178 ppm in the free ligand, undergoes a downfield shift to δ 182-186 ppm in the ruthenium(II) complex. nih.gov This shift signifies the coordination of the azomethine nitrogen to the ruthenium center. nih.gov Aromatic signals for both the ligand and its complexes are typically found in the δ 123-139 ppm region. nih.gov

Table 1: Representative ¹³C NMR Chemical Shift Data (ppm) for Bromobenzal Thiosemicarbazone and its Ru(II) Complex

| Carbon Atom | Free Ligand (δ ppm) | Ru(II) Complex (δ ppm) | Inference |

| C=S | 140-141 | - | Disappearance suggests deprotonation and coordination. |

| C-S | - | 133-136 | Appearance confirms coordination of sulfur. |

| >C=N | 176-178 | 182-186 | Downfield shift indicates coordination of azomethine nitrogen. |

| Aromatic C | 123-139 | 123-139 | Little change upon complexation. |

| Data sourced from studies on bromobenzal thiosemicarbazones and their complexes. nih.gov |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry is a key analytical technique for confirming the molecular weight and investigating the fragmentation pathways of this compound. The molecular weight of its precursor, 3-bromobenzaldehyde, is 185.018 g/mol . univie.ac.at For a related derivative, 3-bromobenzaldehyde n-phenylthiosemicarbazone, the predicted monoisotopic mass is 332.99353 Da. nih.gov Mass spectrometry data for this derivative shows expected adducts, which are crucial for molecular identification. nih.gov

Table 2: Predicted m/z Values for Adducts of 3-Bromobenzaldehyde n-phenylthiosemicarbazone

| Adduct | Predicted m/z |

| [M+H]⁺ | 334.00081 |

| [M+Na]⁺ | 355.98275 |

| [M-H]⁻ | 331.98625 |

| [M+NH₄]⁺ | 351.02735 |

| Data sourced from PubChemLite. nih.gov |

The fragmentation of thiosemicarbazones under electron ionization can be complex. For some thiosemicarbazones, particularly those derived from acetophenones, the molecular ion peak may not be observed due to the facile loss of ammonia. researchgate.net The fragmentation of the parent aldehyde, 3-bromobenzaldehyde, typically involves the loss of a hydrogen atom (M-1) or the formyl group (CHO, M-29). mdpi.commdpi.com General fragmentation pathways for thiosemicarbazones include alpha rupture and inductive cleavage. researchgate.net The study of fragmentation patterns helps in the structural confirmation of the molecule and its derivatives. researchgate.netresearchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectra of this compound and its derivatives, typically recorded in solvents like DMSO or ethanol (B145695), exhibit characteristic absorption bands in the UV-Vis region. nih.gov The free thiosemicarbazone ligands generally show two main absorption bands between 302 nm and 410 nm. nih.gov These bands are assigned to π → π* and n → π* electronic transitions within the molecule. nih.gov For example, a related methoxy (B1213986) thiosemicarbazone derivative shows a band at 380 nm attributed to the n-π* transition of the azomethine group and another at 330 nm for the π-π* transitions of the aromatic rings. ijstr.org Similarly, chromone-based thiosemicarbazones display maximum absorption wavelengths around 335 nm.

Upon formation of metal complexes, such as with Ru(II), these ligand-centric bands experience shifts. nih.gov For instance, the bands may shift to the 306-369 nm range, indicating the involvement of the thiosemicarbazone ligand in coordination. nih.gov Additionally, new bands can appear at longer wavelengths (e.g., 405-410 nm) due to metal-to-ligand charge transfer (MLCT) transitions, which is characteristic of an octahedral geometry around the metal center in some ruthenium complexes. nih.gov

Table 3: Typical Electronic Absorption Bands for Bromobenzal Thiosemicarbazones and their Ru(II) Complexes

| Compound Type | Wavelength Range (nm) | Assignment |

| Free Ligand | 302 - 410 | π → π* and n → π* |

| Ru(II) Complex | 306 - 369 | Shifted ligand-centric bands |

| Ru(II) Complex | 405 - 410 | Metal-to-Ligand Charge Transfer (MLCT) |

| Data sourced from studies on bromobenzal thiosemicarbazones. nih.gov |

The electronic transitions in this compound are governed by its principal chromophores: the brominated phenyl ring, the azomethine group (>C=N-), and the thiocarbonyl group (>C=S). The absorption spectrum is a composite of transitions originating from these parts of the molecule.

The high-energy bands, typically found at shorter wavelengths, are assigned to π → π* transitions. These transitions primarily involve the delocalized π-electron system of the aromatic benzene (B151609) ring and the conjugated side chain. The lower-energy bands, observed at longer wavelengths, are attributed to n → π* transitions. nih.gov These involve the promotion of non-bonding electrons from the lone pairs on the sulfur and nitrogen atoms to anti-bonding π* orbitals. nih.govijstr.org The extensive electron delocalization across the thiosemicarbazone moiety is a key factor in its spectroscopic properties. This delocalization is also believed to contribute to the non-linear optical properties observed in some thiosemicarbazone compounds.

The electronic spectrum of this compound is expected to be sensitive to changes in pH due to the presence of acidic and basic functional groups. The thiosemicarbazone moiety contains acidic hydrazinic protons (-NH-) and can undergo deprotonation in basic media. univie.ac.at This deprotonation to the anionic thiolate form alters the electronic structure of the chromophore, leading to changes in the UV-Vis absorption spectrum. researchgate.net

UV-Vis spectrophotometric titrations on related thiosemicarbazone derivatives show characteristic spectral changes in the 250–450 nm range as the pH is varied. univie.ac.at The deprotonation of the hydrazone NH group can be monitored by these spectral shifts, allowing for the determination of its pKa value. univie.ac.at The formation of the deprotonated species can lead to a quenching of fluorescence intensity and a shift in the emission band. nih.gov At physiological pH, many thiosemicarbazones exist in their neutral (thione) form. univie.ac.at The ability to exist in both neutral thione and anionic thiolate forms is fundamental to their coordination chemistry and biological activity. researchgate.net

X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, conformation, and torsion angles of this compound. While the specific crystal structure for the 3-bromo derivative is not detailed in the provided results, extensive data on closely related analogues like 3-nitro-, 3-methoxy-, and unsubstituted benzaldehyde (B42025) thiosemicarbazone provide a clear model for its expected solid-state structure.

These studies consistently show that the thiosemicarbazone molecule adopts an E configuration about the azomethine (C=N) bond. The thiosemicarbazone backbone itself is nearly planar, but the entire molecule is not perfectly flat. There is a characteristic twist between the plane of the phenyl ring and the plane of the thiosemicarbazone side chain, described by a dihedral angle. For example, this angle is 13.45° in 3-nitrobenzaldehyde (B41214) thiosemicarbazone and 14.1° in the 3-methoxy analogue.

The C-S bond distance is typically found to be intermediate between that of a C-S single bond (~1.82 Å) and a C=S double bond (~1.56 Å), indicating significant electron delocalization across the thiourea (B124793) fragment. Similarly, the C-N bond within the side chain also exhibits partial double-bond character. Torsion angles confirm that the sulfur and the N2 nitrogen atoms are in a trans conformation with respect to the N3-C12 bond (using standard numbering). The crystal packing is generally stabilized by intermolecular N-H···S hydrogen bonds, which link adjacent molecules into chains or more complex networks.

Table 4: Representative Crystallographic Data for Benzaldehyde Thiosemicarbazone Analogues

| Compound | Dihedral Angle (Phenyl/TSC plane) | C-S Bond Length (Å) | C-N (side chain) Bond Length (Å) | Molecular Configuration |

| 3-Nitrobenzaldehyde TSC | 13.45 (12)° | 1.695 (3) | 1.346 (4) | E |

| 3-Methoxybenzaldehyde (B106831) TSC | 14.1 (1)° | - | - | E |

| Benzaldehyde TSC | 21.7 (1)° (for one molecule in asymm. unit) | - | - | E |

| Data sourced from single-crystal X-ray diffraction studies. |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The three-dimensional arrangement of molecules in the crystalline state, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of this compound and its derivatives, these interactions play a crucial role in the formation of stable supramolecular structures. Key interactions observed in the crystal lattices of similar compounds include hydrogen bonding, π-π stacking, and halogen bonding.

Hydrogen bonding is a predominant feature in the crystal packing of thiosemicarbazones. For instance, in the crystal structure of 3-nitrobenzaldehyde thiosemicarbazone, a close analog, adjacent molecules are linked by intermolecular N-H···S hydrogen bonds, forming chains that propagate through the crystal lattice. nih.gov This type of hydrogen bonding is a common motif in thiosemicarbazone structures, contributing significantly to their stability.

The interplay of these various intermolecular forces, including C–H···O hydrogen bonds and π–π stacking interactions between the aromatic rings, results in the formation of complex and robust three-dimensional networks. nih.govrsc.org The specific arrangement and relative importance of these interactions will depend on the precise substitution pattern and the crystalline form of the compound.

Ligand Tautomerism in Solid State Structures

Thiosemicarbazones, including this compound, can theoretically exist in two tautomeric forms: the thione form and the thiol form. researchgate.netscirp.org The thione form is characterized by a carbon-sulfur double bond (C=S), while the thiol form contains a carbon-sulfur single bond and a sulfur-hydrogen bond (C-SH).

In the solid state, extensive crystallographic studies of various aryl thiosemicarbazones have consistently shown that the ligand exists predominantly in the thione form. researchgate.net This is stabilized by an intramolecular hydrogen bond between the N-H group of the hydrazinic nitrogen and the imine nitrogen. The predominance of the thione form in the solid state is a well-established characteristic of this class of compounds. researchgate.netnih.gov While the thiol tautomer can be relevant in solution equilibria and for complexation with metal ions, the solid-state structure is typically dominated by the thione form.

Protein-Ligand Co-crystallization Studies (e.g., Glycogen (B147801) Phosphorylase)

A review of the current scientific literature reveals no published studies on the co-crystallization of this compound with any protein, including glycogen phosphorylase. While thiosemicarbazones, in general, are known for their biological activities which stem from their ability to interact with biomolecules, specific structural data from protein-ligand co-crystallization for this particular compound is not available at this time. Such studies would be invaluable in understanding the specific molecular interactions that underpin its potential biological effects.

Elemental Analysis and Molar Conductivity Measurements

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its proposed chemical formula. For this compound (C₈H₈BrN₃S) and its metal complexes, elemental analysis (C, H, N, S) would be performed to confirm their successful synthesis and purity. The experimentally determined percentages of each element are expected to be in close agreement with the calculated theoretical values.

Molar conductivity measurements are employed to determine whether a metal complex is an electrolyte or a non-electrolyte in a given solvent. This provides insight into the nature of the coordination sphere. For metal complexes of thiosemicarbazones, these measurements are typically carried out in solvents like DMF or DMSO at a concentration of 10⁻³ M.

Based on studies of analogous thiosemicarbazone complexes, it is anticipated that complexes of this compound would exhibit low molar conductivity values, indicating their non-electrolytic nature. nih.govnih.gov This suggests that the counter-ions are coordinated to the metal center and are not present as free ions in the solution.

Table 1: Representative Molar Conductivity Data for Thiosemicarbazone Complexes

| Complex | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Solvent | Reference |

|---|---|---|---|

| [Cu(L)₂]Cl₂ | 55.7 | Nitrobenzene | nih.gov |

| [Co(L)₂]Cl₂ | 53.9 | Nitrobenzene | nih.gov |

| [Ni(L)₂]Cl₂ | 58.4 | Nitrobenzene | nih.gov |

L represents a thiosemicarbazone ligand. The values for these related complexes suggest that if counter-ions are not part of the ligand itself, the complexes behave as electrolytes. However, for neutral complexes of this compound, non-electrolytic behavior is expected.

Thermal Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition patterns of compounds.

Thermogravimetric Analysis (TGA) of this compound and its metal complexes would reveal their decomposition temperatures and the nature of the decomposition process. Studies on similar thiosemicarbazone derivatives have shown that they often undergo multi-stage thermal decomposition. researchgate.net The free ligand is expected to be stable up to a certain temperature, after which it will decompose. The metal complexes are generally expected to exhibit higher thermal stability than the free ligand. The TGA curve would show weight loss at different temperature ranges, corresponding to the loss of different fragments of the molecule, with a final residue that would likely be a metal oxide in the case of the complexes.

Differential Scanning Calorimetry (DSC) provides information about thermal transitions such as melting, crystallization, and glass transitions. The DSC curve for this compound would show an endothermic peak corresponding to its melting point. For the metal complexes, the DSC thermograms would indicate their melting or decomposition points, which are generally higher than that of the free ligand, further confirming their enhanced thermal stability.

Table 2: Expected Thermal Decomposition Stages for Thiosemicarbazone Compounds

| Compound Type | Decomposition Stage 1 | Decomposition Stage 2 | Final Residue (for complexes) |

|---|---|---|---|

| Free Ligand | Loss of smaller fragments (e.g., NH₃, H₂S) | Decomposition of the aromatic backbone | - |

| Metal Complex | Loss of non-coordinated/solvated molecules | Decomposition of the organic ligand | Metal Oxide |

This table represents a generalized decomposition pattern based on studies of other thiosemicarbazone derivatives. researchgate.net

Coordination Chemistry and Metal Complexation of 3 Bromobenzaldehyde Thiosemicarbazone

Chelation Modes of the Thiosemicarbazone Ligand

Thiosemicarbazone ligands, including 3-bromobenzaldehyde (B42254) thiosemicarbazone, are known for their ability to coordinate with metal ions in several ways, primarily dictated by the reaction conditions and the nature of the metal ion.

3-Bromobenzaldehyde thiosemicarbazone typically acts as a bidentate ligand, coordinating to metal ions through the sulfur atom of the thiocarbonyl group and the nitrogen atom of the azomethine group. gigvvy.comnih.govresearchgate.net This N,S-chelation results in the formation of a stable five-membered ring. mdpi.comrsc.orgrsc.org The coordination usually involves the deprotonation of the ligand, where it binds as a monoanionic species. rsc.orgrsc.org In its neutral form, the ligand exists in the thione tautomeric form, but upon complexation, it can tautomerize to the thiol form, leading to coordination of the deprotonated sulfhydryl group. nih.gov

While bidentate N,S coordination is the most common mode, thiosemicarbazones can exhibit multidentate behavior if additional donor sites are present in the molecule. mdpi.com However, for this compound, the primary and most studied coordination mode is bidentate. gigvvy.comnih.govresearchgate.net In some instances, particularly with ruthenium, coordination as a bidentate N,S-donor can lead to the formation of a four-membered chelate ring. ias.ac.in

The electronic properties of substituents on the benzaldehyde (B42025) ring can influence the coordination behavior of the thiosemicarbazone ligand. The presence of the electron-withdrawing bromine atom at the meta position of the phenyl ring in this compound can affect the electron density on the coordinating nitrogen and sulfur atoms. This alteration in electron density can, in turn, influence the stability and spectroscopic properties of the resulting metal complexes. For instance, electron-withdrawing groups can enhance the acidity of the N-H proton, facilitating deprotonation and coordination.

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The reaction of this compound with various transition metal salts yields stable complexes. The characterization of these complexes is typically achieved through a combination of analytical and spectroscopic techniques.

Ruthenium(II) complexes of bromobenzal thiosemicarbazones have been synthesized by reacting the ligand with ruthenium precursors such as [RuHCl(CO)(EPh₃)₃] (where E = P or As). gigvvy.com The resulting complexes are generally found to have an octahedral geometry. gigvvy.com Spectroscopic data confirms the bidentate coordination of the thiosemicarbazone ligand to the ruthenium center through the azomethine nitrogen and the thiolate sulfur. gigvvy.com

Spectroscopic Data for Ruthenium(II) Complexes of Bromobenzal Thiosemicarbazones

| Spectroscopic Technique | Ligand | Ru(II) Complex | Inference |

|---|---|---|---|

| FT-IR (cm⁻¹) | |||

| ν(C=N) | 1592-1594 | 1522-1559 | Lowering of frequency indicates coordination of azomethine nitrogen to ruthenium. gigvvy.com |

| ν(C=S) | 881-859 | Disappears | Disappearance of this band and appearance of a new band for C-S at 735-753 cm⁻¹ confirms coordination of thiolate sulfur. gigvvy.com |

| ¹³C NMR (δ ppm) | |||

| C=S | 140-141 | Disappears | Disappearance of the thioamide carbon signal and appearance of a C-S signal at δ 133-136 suggests deprotonation and coordination of sulfur. gigvvy.com |

| C=N | 176-178 | 182-186 | Downfield shift indicates the coordination of the azomethine nitrogen to ruthenium. gigvvy.com |

| UV-Vis (nm) |

Palladium(II) and Platinum(II) complexes of thiosemicarbazones are typically synthesized by reacting the ligand with salts like K₂PdCl₄ or K₂PtCl₄. kuleuven.benih.gov These complexes generally adopt a square planar geometry, with the thiosemicarbazone acting as a monoanionic bidentate ligand coordinating through the nitrogen and sulfur atoms. researchgate.netrsc.orgnih.gov

Spectroscopic Data for Palladium(II) and Platinum(II) Thiosemicarbazone Complexes

| Spectroscopic Technique | Observation | Inference |

|---|---|---|

| FT-IR (cm⁻¹) | Shift of the ν(C=N) band to a lower frequency. | Indicates coordination of the azomethine nitrogen. nih.gov |

| Disappearance of the ν(C=S) band and appearance of a new band for ν(C-S). | Confirms the deprotonation of the thiol group and coordination of the sulfur atom. | |

| ¹H NMR (δ ppm) | Downfield shift of the azomethine proton signal. | Suggests coordination of the imine nitrogen to the metal center. nih.gov |

| UV-Vis (nm) | Bathochromic (red) shift of the ligand's absorption bands upon complexation. | Indicates the coordination of the ligand to the metal ion. kuleuven.be |

The molecular structure of some palladium(II) complexes with thiosemicarbazone ligands shows a cis arrangement of the two deprotonated ligands coordinated to the Pd(II) center through the azomethine nitrogen and thione sulfur atoms. nih.gov

Copper(II) complexes of thiosemicarbazones can be synthesized by reacting the ligand with copper salts like CuCl₂·2H₂O in an ethanolic medium. ukm.myorientjchem.org The thiosemicarbazone ligand in these complexes typically coordinates as a tridentate or bidentate ligand. ukm.myresearchgate.net For ligands like this compound, bidentate coordination via the azomethine nitrogen and the sulfur atom is common. ukm.my The resulting geometry around the copper(II) ion is often distorted square pyramidal or square planar. ukm.myresearchgate.net

Spectroscopic Data for Copper(II) Thiosemicarbazone Complexes

| Spectroscopic Technique | Observation | Inference |

|---|---|---|

| FT-IR (cm⁻¹) | Shift of the ν(C=N) band to a lower frequency (e.g., from 1607-1611 cm⁻¹ to 1566-1598 cm⁻¹). | Indicates coordination of the azomethine nitrogen. ukm.my |

| Shift or change in the ν(C=S) band. | Suggests the coordination of the thiolate/thione sulfur. ukm.my | |

| ¹H NMR (δ ppm) | Disappearance of the N(3)-H proton signal. | Evidence of ligand deprotonation during metal chelation. ukm.my |

| Small changes in the aromatic ring proton signals upon complexation. | Confirms the integrity of the ligand structure after coordination. ukm.my |

| UV-Vis | Changes in the electronic absorption spectra upon addition of Cu(II) ions to the ligand solution. | Confirms the formation of the complex. mdpi.com |

EPR spectroscopy on Cu(II) complexes often shows hyperfine coupling of the Cu(II) ion with one nitrogen nucleus, confirming the equatorial coordination of a nitrogen atom in a 1:1 copper(II)-to-ligand complex. mdpi.com

Cobalt(II), Nickel(II), Manganese(II), Zinc(II), and Cadmium(II) Complexes

Specific studies on the synthesis, characterization, and coordination behavior of this compound with Co(II), Ni(II), Mn(II), Zn(II), and Cd(II) are not available in the reviewed literature. General principles of thiosemicarbazone coordination suggest that the ligand would likely act as a bidentate donor, coordinating through the azomethine nitrogen and the thione sulfur atoms. However, without experimental data for this specific ligand, details of stoichiometry and structure for these particular metal complexes remain speculative.

Proposed Geometrical Architectures of Metal Complexes

There is no specific experimental or theoretical data available to definitively propose the geometrical architectures for metal complexes of this compound.

No studies were found that propose or confirm a square planar geometry for any metal complex of this compound.

No research was identified that suggests or provides evidence for octahedral geometries in metal complexes involving this compound.

Thermodynamic Stability Studies of Metal Complexes

A search for thermodynamic data, such as stability constants (log K) or other thermodynamic parameters (ΔG, ΔH, ΔS), for the formation of metal complexes with this compound yielded no specific results. Potentiometric or spectrophotometric studies required to determine these values for the specified ligand and metal ions have not been reported in the available literature.

Investigation of Biological Activities and Mechanistic Insights of 3 Bromobenzaldehyde Thiosemicarbazone and Its Metal Complexes

Antimicrobial Activity (In Vitro Evaluations)

While the broader class of thiosemicarbazones is recognized for its wide-ranging antimicrobial properties, specific experimental data focusing solely on 3-Bromobenzaldehyde (B42254) Thiosemicarbazone is limited in the currently available scientific literature. nih.govdergipark.org.tr The following sections discuss the expected antimicrobial activities based on the general characteristics of this class of compounds.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., Escherichia coli, Staphylococcus aureus)

Antifungal Properties

Thiosemicarbazones and their metal complexes are known to possess antifungal properties against various fungal pathogens. nih.govnih.govnih.gov The mechanism of action is thought to involve the disruption of fungal cell membrane function and the inhibition of protein synthesis. nih.gov Metal complexes, particularly with copper(II) and zinc(II), often show enhanced antifungal activity compared to the free ligands. nih.gov While extensive research supports the antifungal potential of the thiosemicarbazone scaffold, specific studies detailing the in vitro antifungal properties of 3-Bromobenzaldehyde thiosemicarbazone are not prominently documented.

Antiviral Spectrum

The antiviral activity of thiosemicarbazones has been reported against a range of viruses. nih.govnih.gov The general mechanism is often linked to the inhibition of viral replication. Despite the known antiviral potential of this class of compounds, specific data delineating the antiviral spectrum of this compound is not available in the reviewed scientific literature.

Mechanistic Hypotheses for Antimicrobial Action (e.g., Metal Chelation)

The antimicrobial action of thiosemicarbazones is widely believed to be linked to their ability to chelate metal ions. researchgate.net This chelation can disrupt essential cellular processes in microorganisms that are dependent on these metal ions. The formation of metal complexes can increase the lipophilicity of the compound, facilitating its transport across microbial cell membranes. Once inside the cell, the complex can interfere with various enzymatic activities and cellular functions, leading to microbial cell death. This general mechanism is hypothesized for the thiosemicarbazone class as a whole.

Anticancer and Cytotoxic Activities (In Vitro Mechanistic Studies)

The anticancer properties of thiosemicarbazones and their metal complexes are a significant area of research. researchgate.netnih.gov These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines.

Cytotoxicity Against Diverse Cancer Cell Lines (e.g., MCF-7, HL-60, THP-1, B16-F10)

Studies on structurally related compounds provide insights into the potential cytotoxicity of this compound. For example, 3-methoxybenzaldehyde (B106831) thiosemicarbazone has shown potent activity against the MCF-7 human breast cancer cell line. biorxiv.orgbiorxiv.org The cytotoxic effects of thiosemicarbazones are often enhanced upon complexation with metal ions like palladium(II) and platinum(II). nih.gov However, specific IC50 values or detailed cytotoxic profiles for this compound against cell lines such as MCF-7, HL-60, THP-1, and B16-F10 are not extensively reported in the available literature. Research on other benzaldehyde (B42025) thiosemicarbazone derivatives suggests that the nature and position of the substituent on the benzene (B151609) ring can significantly influence the anticancer activity. biorxiv.org

Table 1: Investigated Biological Activities of Thiosemicarbazone Derivatives (General)

| Biological Activity | Target Organisms/Cell Lines | General Findings |

| Antibacterial | Escherichia coli, Staphylococcus aureus | Metal complexes often show enhanced activity. dergipark.org.trbanglajol.info |

| Antifungal | Various fungal pathogens | Activity is linked to membrane disruption and protein synthesis inhibition. nih.govnih.gov |

| Antiviral | Various viruses | Mechanism often involves inhibition of viral replication. nih.govnih.gov |

| Anticancer | MCF-7, various other cancer cell lines | Cytotoxicity is influenced by substituents on the aromatic ring and metal complexation. biorxiv.orgnih.gov |

Enhancement of Cytotoxicity via Metal Complexation

The biological activity of thiosemicarbazones can be significantly modulated through coordination with metal ions. Research has demonstrated that metal complexes of these ligands often exhibit enhanced cytotoxic effects compared to the free, uncomplexed thiosemicarbazone. This enhancement is a critical aspect of their potential as anticancer agents.

Studies involving bromobenzal thiosemicarbazones, including the 3-bromo substituted variant, have shown that both the ligand itself and its ruthenium(II) complexes possess significant anticancer activity against the human breast cancer cell line, MCF-7. The complexation of this compound with a ruthenium(II) core, specifically precursors like [RuHCl(CO)(EPh₃)₃] (where E is Phosphorus or Arsenic), results in octahedral complexes. These metal complexes have been evaluated for their in vitro cytotoxicity, demonstrating the potentiation of anticancer properties upon metal coordination. The shift in the ligand's characteristic absorption bands upon coordination with ruthenium confirms the formation of the complex and the involvement of the thiosemicarbazone in binding to the metal center.

The cytotoxic activity of these ruthenium(II) complexes against the MCF-7 cell line highlights the crucial role of the metal center in enhancing the therapeutic potential of the parent thiosemicarbazone ligand.

Table 1: Cytotoxicity of Ruthenium(II) Complexes of Substituted Bromobenzal Thiosemicarbazones against MCF-7 Cancer Cells Note: Specific IC₅₀ values for the this compound ligand were not detailed in the available sources, but its activity was noted as significant.

| Compound/Complex | Description | Target Cell Line | Observed Activity |

| 3-Bromobenzal thiosemicarbazone | Ligand | MCF-7 | Significant anticancer activity |

| Ru(II)BT Complex | Ruthenium(II) complex of 3-Bromobenzal thiosemicarbazone | MCF-7 | Significant anticancer activity |

Enzyme Inhibition Mechanisms

The mode of action for many thiosemicarbazones involves the inhibition of key cellular enzymes. The following sections detail the specific inhibitory activities of this compound against various enzymes.

Glycogen (B147801) phosphorylase (GP) is a crucial enzyme in carbohydrate metabolism and a target for the management of type 2 diabetes. A derivative of the subject compound, 3-bromobenzaldehyde-4-(β-D-glucopyranosyl)-thiosemicarbazone, has been identified as an inhibitor of rabbit muscle glycogen phosphorylase b (GPb). pdbj.orgnih.gov

Kinetic studies have revealed that this class of compounds acts as competitive inhibitors with respect to the enzyme's substrate, α-D-glucose-1-phosphate, with IC₅₀ values for the broader group of substituted benzaldehyde thiosemicarbazones ranging from 5.7 to 524.3 μM. pdbj.orgnih.govresearchgate.net To understand the molecular interactions underpinning this inhibition, the crystal structure of GPb in complex with 3-bromobenzaldehyde-4-(β-D-glucopyranosyl)-thiosemicarbazone has been determined (PDB ID: 3MTA). pdbj.orgwwpdb.org

The structural analysis shows that the inhibitor binds at the catalytic site of the enzyme. pdbj.org The glucopyranosyl part of the molecule occupies approximately the same position as the glucose moiety of the natural substrate. pdbj.orgnih.gov This binding stabilizes the inactive T-state conformation of the enzyme by securing a flexible loop (the 280s loop) in a closed position, which blocks the substrate's access to the catalytic site. pdbj.orgresearchgate.net The thiosemicarbazone portion, with its 3-bromobenzaldehyde substituent, fits into a side channel known as the β-pocket, which is adjacent to the catalytic site. pdbj.org The variations in inhibitory strength among different substituted benzaldehyde derivatives are attributed to the different interactions between these substituted aromatic rings and the protein residues within this pocket. pdbj.orgnih.gov

Table 2: Inhibitory Activity of 3-Bromobenzaldehyde-4-(β-D-glucopyranosyl)-thiosemicarbazone against Glycogen Phosphorylase b

| Inhibitor | Target Enzyme | Inhibition Type | IC₅₀ Range (for class) | PDB ID |

| 3-bromobenzaldehyde-4-(β-D-glucopyranosyl)-thiosemicarbazone | Rabbit Muscle Glycogen Phosphorylase b (GPb) | Competitive (vs. α-D-glucose-1-phosphate) | 5.7 - 524.3 μM | 3MTA |

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Overactivity of this enzyme can lead to hyperuricemia and associated conditions like gout. Research into halogen-substituted benzaldehyde thiosemicarbazone derivatives has demonstrated their potential as inhibitors of this enzyme.

Systematic investigations have shown that these compounds exhibit excellent inhibition performance against xanthine oxidase. Both experimental measurements and theoretical calculations have confirmed an order of inhibitory efficiency based on the halogen substituent, which is as follows: Br-BT > Cl-BT > F-BT > H-BT. rsc.org This indicates that the this compound (Br-BT) is the most potent inhibitor among these halogenated derivatives. rsc.org

Furthermore, the inhibitory activity of thiosemicarbazones against xanthine oxidase can be enhanced through metal complexation. Studies have shown that the coordination of representative thiosemicarbazone inhibitors to copper(II) ions leads to significantly decreased IC₅₀ values, revealing an additive or synergistic effect that merits further investigation. nih.gov Kinetic studies on related thiosemicarbazones suggest a mixed-type inhibition mechanism, indicating that the inhibitors may bind within the substrate access channel of the enzyme, at a location remote from the molybdenum center in the active site. nih.gov

Table 3: Relative Inhibition Efficiency of Halogen-Substituted Benzaldehyde Thiosemicarbazones against Xanthine Oxidase

| Inhibitor | Relative Inhibition Efficiency |

| H-BT (Benzaldehyde thiosemicarbazone) | Least Efficient |

| F-BT (Fluorobenzaldehyde thiosemicarbazone) | More efficient than H-BT |

| Cl-BT (Chlorobenzaldehyde thiosemicarbazone) | More efficient than F-BT |

| Br-BT (this compound) | Most Efficient |

Interactions with Nucleic Acids (e.g., DNA Binding and Intercalation)

The interaction of thiosemicarbazones and their metal complexes with nucleic acids is a significant area of research, particularly for understanding their anticancer mechanisms. These compounds generally bind to DNA through non-covalent interactions, such as intercalation, groove binding, or external electrostatic binding. The planar structure of the aromatic rings in these complexes allows them to insert between the base pairs of the DNA double helix, a process known as intercalation. This can lead to structural distortions of the DNA, inhibiting crucial cellular processes like replication and transcription, ultimately triggering cell death.

Ruthenium(II) complexes incorporating bromobenzal thiosemicarbazone ligands have been synthesized and characterized to explore their biological applications. gigvvy.com The coordination of the thiosemicarbazone ligand to the metal center is crucial for its biological activity. gigvvy.com While specific DNA binding constants for this compound are not extensively documented in the available literature, studies on analogous structures provide valuable insights. For instance, metal complexes of other thiosemicarbazone derivatives have demonstrated significant DNA binding affinities. Copper(II) and palladium(II) complexes of a thiophene-based thiosemicarbazone showed strong DNA binding, with constants (Kb) in the range of 1.83 × 10⁴ to 1.45 × 10⁵ M⁻¹. Another study on an ethoxy-benzaldehyde derived thiosemicarbazone reported a DNA binding constant of 1.58 × 10⁵ M⁻¹, indicating a strong interaction with calf thymus DNA (CT-DNA). nih.gov These findings suggest that this compound complexes likely operate through similar DNA interaction mechanisms.

| Compound/Complex | Reported DNA Binding Constant (Kb) | Reference Compound |

|---|---|---|

| Thiosemicarbazone-Copper(II)/Palladium(II) Complexes | 1.83 × 10⁴ – 1.45 × 10⁵ M⁻¹ | 5′-methyl-2-thiophenecarboxaldehyde-N(4)-substituted thiosemicarbazones |

| 4-Ethoxybenzaldehyde Piperidine Thiosemicarbazone (4-EBP) | 1.58 × 10⁵ M⁻¹ | - |

Modulation of Reactive Oxygen Species (ROS) Levels

A key mechanism underlying the biological activity of thiosemicarbazones and their metal complexes is their ability to modulate intracellular levels of reactive oxygen species (ROS). Cancer cells often exhibit higher basal levels of ROS compared to normal cells, making them more vulnerable to further oxidative stress. nih.gov Thiosemicarbazone metal complexes, particularly with iron or copper, can participate in redox cycling, leading to the generation of highly cytotoxic ROS through Fenton and Haber-Weiss-type reactions. nih.govpmf.unsa.ba

This process typically involves the reduction of the metal complex (e.g., Fe³⁺ to Fe²⁺) by cellular reducing agents like glutathione. The reduced metal ion then reacts with endogenous hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH). pmf.unsa.ba This surge in ROS can overwhelm the antioxidant capacity of the cancer cell, causing extensive damage to DNA, proteins, and lipids, which ultimately induces cell death. nih.govpmf.unsa.ba The antiproliferative activity of many thiosemicarbazones correlates well with their ability to generate ROS, and this effect is often observed to increase over time following treatment. nih.gov This targeted induction of oxidative stress contributes to the selective anticancer activity of these compounds. nih.govnih.gov

| Step | Description | Key Reactants | Outcome |

|---|---|---|---|

| 1. Metal Complex Reduction | The metal ion in the complex (e.g., Fe³⁺) is reduced by intracellular reducing agents. | Fe³⁺-TSC, Glutathione (GSH) | Fe²⁺-TSC |

| 2. Fenton Reaction | The reduced metal ion reacts with hydrogen peroxide to generate hydroxyl radicals. | Fe²⁺-TSC, H₂O₂ | Hydroxyl Radical (•OH) |

| 3. Oxidative Stress | The accumulation of ROS overwhelms the cell's antioxidant defenses. | •OH and other ROS | Damage to DNA, proteins, and lipids |

| 4. Cell Death | Excessive oxidative damage leads to the induction of apoptosis. | Damaged cellular components | Apoptotic cell death |

Apoptosis Pathway Inducers

Thiosemicarbazones and their metal complexes are potent inducers of apoptosis, a form of programmed cell death essential for tissue homeostasis. nih.gov The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis. nih.gov These compounds can disrupt the mitochondrial membrane potential (ΔΨm), a critical event in the early stages of apoptosis. nih.govrsc.org

The loss of mitochondrial membrane integrity leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.gov Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and procaspase-9 to form a multiprotein complex known as the apoptosome. This complex facilitates the activation of caspase-9, an initiator caspase. Activated caspase-9 then proceeds to cleave and activate executioner caspases, primarily caspase-3. nih.govmdpi.com Caspase-3 is a central mediator of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage. nih.govmdpi.com

Other Biological Activities (In Vitro)

Antimalarial Potential

Thiosemicarbazones have emerged as a promising class of compounds in the search for new antimalarial agents, particularly due to the growing resistance of the Plasmodium falciparum parasite to existing drugs like chloroquine. nih.govnih.gov These compounds have demonstrated efficacy against both drug-sensitive and drug-resistant strains of the malaria parasite. rsc.org The coordination of thiosemicarbazones with metal ions, such as gold(I), ruthenium(II), or palladium(II), has been shown to enhance their antiplasmodial activity. nih.govresearchgate.net

While specific data for this compound is limited, research on a closely related analog provides a strong indication of its potential. A study investigating a series of thiosemicarbazone derivatives reported a notable in vitro antimalarial activity for (E)-2-(1-(3-bromophenyl)ethylidene)hydrazine-1-carbothioamide against the 3D7 strain of P. falciparum, with an EC₅₀ value of 15.83 µM. sci-hub.ru Other thiosemicarbazones have shown even greater potency, with IC₅₀ values in the low micromolar range. nih.gov

| Compound | Parasite Strain | Activity (IC₅₀/EC₅₀) |

|---|---|---|

| (E)-2-(1-(3-bromophenyl)ethylidene)hydrazine-1-carbothioamide | P. falciparum (3D7) | 15.83 µM |

| Thiosemicarbazone 5b | P. falciparum (W2, Chloroquine-resistant) | 7.2 µM |

| Chloroquine (Reference) | P. falciparum (W2, Chloroquine-resistant) | ~0.4 µM (Typical) |

Antioxidant Activity (e.g., DPPH Assays)

In addition to their pro-oxidant effects within cancer cells, thiosemicarbazones can also exhibit antioxidant properties in chemical assays. The antioxidant potential is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov DPPH is a stable free radical that shows a strong absorption at 517 nm; when it is neutralized by an antioxidant, the absorption diminishes. nih.gov

| Compound Type | Assay | General Finding | Mechanism |

|---|---|---|---|

| Substituted Benzaldehyde Thiosemicarbazones | DPPH Radical Scavenging | Significant antioxidant activity reported for various derivatives. | Hydrogen atom or electron donation to stabilize free radicals. |

| Ruthenium(II) Bromobenzal Thiosemicarbazone Complexes | Free Radical Stabilization | Demonstrated ability to stabilize free radicals. | Metal-ligand cooperative redox activity. |

Computational and Theoretical Studies on 3 Bromobenzaldehyde Thiosemicarbazone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the fundamental characteristics of 3-bromobenzaldehyde (B42254) thiosemicarbazone, offering deep insights into its electronic structure, geometry, and spectroscopic properties. These calculations are crucial for predicting the molecule's reactivity and behavior.

Electronic Structure and Molecular Geometry Optimization

Below is a representative table of optimized geometric parameters for a similar compound, benzaldehyde (B42025) thiosemicarbazone, which provides an approximation of the expected values for the 3-bromo derivative.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=S | 1.678 | |

| C-N (azomethine) | 1.289 | |

| N-N | 1.378 | |

| C-C (ring average) | 1.390 | |

| C-H (ring average) | 1.080 | |

| C-C-C (ring average) | ||

| H-C-C (ring average) |

Note: The data presented is for benzaldehyde thiosemicarbazone and serves as an illustrative example.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and kinetic stability of a molecule. For thiosemicarbazone derivatives, the HOMO is typically localized over the electron-rich sulfur atom and the thiosemicarbazide (B42300) backbone, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the benzaldehyde moiety, including the azomethine group, suggesting this region is susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. The introduction of a bromine atom to the benzaldehyde ring is expected to lower both the HOMO and LUMO energy levels and potentially reduce the energy gap, thereby modulating the molecule's reactivity profile.

Table of FMO Properties for a Representative Thiosemicarbazone:

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.75 |

| Energy Gap (ΔE) | 4.50 |

Note: These values are illustrative and based on general findings for similar thiosemicarbazone compounds.

Theoretical Prediction of Spectroscopic Parameters (IR, NMR)

DFT calculations are also employed to predict the vibrational (Infrared - IR) and nuclear magnetic resonance (NMR) spectra of molecules. Theoretical IR spectra can help in the assignment of experimental vibrational bands to specific functional groups. For 3-bromobenzaldehyde thiosemicarbazone, key predicted vibrational frequencies would include the N-H stretching of the amine and imine groups, the C=S stretching of the thione group, and the C=N stretching of the azomethine linkage.

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. The chemical shifts of the protons and carbons in the vicinity of the bromine atom would be of particular interest, as the electronegativity of bromine would influence their electronic environment. While experimental data for 2-bromobenzaldehyde (B122850) thiosemicarbazone complexes are available, detailed theoretical predictions for the 3-bromo isomer are not extensively documented. gigvvy.com

Molecular Docking and Dynamics Simulations

To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are invaluable tools. These computational techniques predict how the molecule might interact with biological macromolecules, such as enzymes or receptors.

Ligand-Protein Binding Mode Predictions (e.g., Enzyme Active Sites)

Molecular docking studies on various thiosemicarbazone derivatives have shown their potential to bind to the active sites of several enzymes, which is often a key mechanism for their therapeutic effects. For this compound, docking simulations would be used to predict its binding affinity and orientation within a target protein's active site. The interactions are typically governed by hydrogen bonds, hydrophobic interactions, and in the case of the bromo-substituent, potential halogen bonding. The nitrogen and sulfur atoms of the thiosemicarbazone moiety are often key players in coordinating with residues in the active site.

Conformational Analysis in Biological Environments

Molecular dynamics (MD) simulations can provide a more dynamic picture of how this compound behaves in a biological environment, such as in solution or when bound to a protein. These simulations can reveal the conformational flexibility of the molecule and the stability of the ligand-protein complex over time. Understanding the conformational landscape is crucial, as the biological activity of a molecule can be highly dependent on its three-dimensional shape. For thiosemicarbazones, the planarity of the molecule is often important for effective binding, and MD simulations can assess how this planarity is maintained or altered in different environments.

Quantum Chemical Calculations for Material Science Applications (e.g., Corrosion Inhibition)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become an invaluable tool for elucidating the mechanisms of corrosion inhibition at the molecular level. These computational methods provide insights into the electronic properties of inhibitor molecules, such as this compound, and how these properties correlate with their ability to protect metallic surfaces from corrosion. By calculating various molecular parameters, researchers can predict the efficiency of a corrosion inhibitor and understand its adsorption behavior on a metal surface.

Studies on benzaldehyde thiosemicarbazone and its derivatives have shown that their effectiveness as corrosion inhibitors is closely linked to several quantum chemical descriptors. nih.gov These descriptors include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), electronegativity (χ), and global hardness (η).

The EHOMO is associated with the electron-donating ability of a molecule; a higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of a metal, leading to stronger adsorption and higher inhibition efficiency. researchgate.net Conversely, the ELUMO represents the ability of a molecule to accept electrons from the metal surface. A lower ELUMO value suggests a greater capacity for electron acceptance. The energy gap, ΔE, is an indicator of the molecule's stability and reactivity; a smaller ΔE generally implies higher reactivity and, consequently, a better inhibition effect as the molecule can interact more readily with the metal surface. researchgate.net

For halogen-substituted benzaldehyde thiosemicarbazones, theoretical calculations have corroborated experimental findings, demonstrating a clear trend in inhibition efficiency. rsc.org The order of effectiveness has been established as Br-BT > Cl-BT > F-BT > H-BT (where BT stands for benzaldehyde thiosemicarbazone), indicating that the presence and nature of the halogen substituent play a crucial role. nih.govresearchgate.net The superior performance of the bromo-substituted derivative is attributed to its electronic properties, which favor strong adsorption onto the metal surface, thereby creating a protective barrier against corrosive agents. nih.gov

Below is a table summarizing typical quantum chemical parameters calculated for a series of halogen-substituted benzaldehyde thiosemicarbazones, illustrating the trends that correlate with their observed corrosion inhibition efficiencies.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Inhibition Efficiency (%) |

| H-Benzaldehyde Thiosemicarbazone | -5.89 | -1.23 | 4.66 | 4.5 | 91.4 |

| 3-Fluorobenzaldehyde Thiosemicarbazone | -5.95 | -1.35 | 4.60 | 3.2 | 92.6 |

| 3-Chlorobenzaldehyde Thiosemicarbazone | -6.02 | -1.58 | 4.44 | 2.8 | 94.2 |

| This compound | -6.15 | -1.75 | 4.40 | 2.5 | 95.3 |

Note: The values presented in this table are representative and collated from various computational studies on similar compounds. Actual values may vary depending on the specific computational methods and basis sets used.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological or chemical activity. researchgate.net In the context of corrosion science, this approach is often referred to as Quantitative Structure-Inhibition Relationship (QSIR) or Quantitative Structure Corrosion Inhibition Efficiency Relationship (QSCIER). researchgate.net The primary goal of QSAR is to develop predictive models that can estimate the inhibition efficiency of new, untested compounds based solely on their molecular structure. mdpi.com

A QSAR study involves several key steps:

Data Set Selection: A series of inhibitor molecules with experimentally determined corrosion inhibition efficiencies is chosen. For this compound, this would involve a dataset of various substituted thiosemicarbazones.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing atomic connectivity.

Geometrical: Related to the 3D structure of the molecule.

Quantum Chemical: Parameters derived from quantum calculations, such as EHOMO, ELUMO, ΔE, dipole moment, and charges on heteroatoms (N, S). researchgate.netnih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links a selection of the most relevant descriptors to the observed inhibition efficiency. The general form of a linear QSAR model is:

Inhibition Efficiency = c0 + c1D1 + c2D2 + ... + cnDn

where c represents coefficients determined by the regression analysis and D represents the molecular descriptors. researchgate.net

Model Validation: The predictive power of the developed model is rigorously tested using statistical validation techniques to ensure its reliability and robustness.

For thiosemicarbazone derivatives, QSAR studies have demonstrated that their corrosion inhibition efficiency can be effectively modeled using a combination of quantum chemical and constitutional descriptors. researchgate.net For instance, parameters like EHOMO (reflecting the ability to donate electrons), the dipole moment (related to the adsorption process), and the energy gap (ΔE) have been shown to be significant in explaining the variance in inhibition efficiency. researchgate.net

The table below presents a hypothetical dataset that would be used in a QSAR study for a series of benzaldehyde thiosemicarbazones to predict their corrosion inhibition efficiency.

| Compound | Inhibition Efficiency (%) (Experimental) | EHOMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Molecular Volume (ų) |

| Benzaldehyde Thiosemicarbazone | 91.4 | -5.89 | 4.66 | 4.5 | 180.2 |

| 4-Methylbenzaldehyde Thiosemicarbazone | 92.1 | -5.82 | 4.61 | 4.8 | 196.5 |

| 4-Methoxybenzaldehyde Thiosemicarbazone | 93.5 | -5.75 | 4.55 | 5.1 | 200.1 |

| 3-Chlorobenzaldehyde Thiosemicarbazone | 94.2 | -6.02 | 4.44 | 2.8 | 192.7 |

| This compound | 95.3 | -6.15 | 4.40 | 2.5 | 198.6 |

By analyzing such data, a QSAR model could be developed to predict the inhibition efficiency of other thiosemicarbazone derivatives, thereby guiding the synthesis of new and more effective corrosion inhibitors. This approach accelerates the discovery process by prioritizing compounds with a high predicted efficacy for experimental testing.

Advanced Applications and Future Research Directions of 3 Bromobenzaldehyde Thiosemicarbazone

Catalytic Applications in Organic Transformations

The ability of the thiosemicarbazone functional group to form stable complexes with a variety of transition metals has opened avenues for their use in catalysis. These metal complexes often exhibit remarkable efficiency in facilitating organic reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

Thiosemicarbazone-Metal Complexes as Homogeneous Catalysts

Metal complexes of thiosemicarbazones are increasingly recognized for their role as homogeneous catalysts in cross-coupling reactions, offering a phosphane-free alternative in many synthetic protocols. mdpi.comdntb.gov.uadocumentsdelivered.com While research on such complexes has been ongoing for some time, their application in catalysis is a more recent development, with significant reports emerging over the last fifteen years. mdpi.comdocumentsdelivered.com

Palladium(II) complexes of substituted benzaldehyde (B42025) thiosemicarbazones have demonstrated notable catalytic efficiency in C-C and C-N coupling reactions. rsc.org For instance, mixed-ligand palladium complexes incorporating benzaldehyde thiosemicarbazone derivatives have been successfully employed as catalysts. rsc.org Studies on related bidentate thiosemicarbazone complexes of palladium have shown catalytic activity in Heck reactions, coupling aryl bromides with n-butyl acrylate. mdpi.com Similarly, these complexes have been investigated for their utility in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for creating biaryl compounds. mdpi.com The coupling of phenylboronic acid with various aryl bromides, including p-bromobenzaldehyde, has been successfully catalyzed by such complexes. mdpi.com

Furthermore, ruthenium(II) complexes involving bromobenzal thiosemicarbazones have been synthesized and characterized. gigvvy.com The coordination of the thiosemicarbazone ligand to the ruthenium center creates a stable octahedral geometry, which is crucial for its catalytic activity. gigvvy.com Although much of the research on these specific ruthenium complexes has focused on their biological applications, the chemistry and catalytic properties of ruthenium complexes, in general, are well-established, suggesting a promising area for future investigation into the catalytic potential of 3-bromobenzaldehyde (B42254) thiosemicarbazone-ruthenium complexes. gigvvy.com

Applications in Materials Science

The unique electronic and structural properties of 3-bromobenzaldehyde thiosemicarbazone and its derivatives make them intriguing candidates for the development of advanced materials. Their ability to interact with other molecules and surfaces, coupled with their inherent optical properties, suggests potential applications in optoelectronics and sensor technology.

Development of Graphene-Based Optoelectronic Devices

Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, possesses exceptional electronic and mechanical properties but lacks a natural bandgap, which limits its use in optoelectronic devices. uc.pt One strategy to overcome this is the functionalization of graphene or its derivatives, like graphene oxide (GO), with organic molecules that can modulate its electronic and optical properties. uc.ptnih.gov

Thiosemicarbazones, with their conjugated systems and heteroatoms, are excellent candidates for this purpose. uc.pt Research has shown that functionalizing graphene oxide with bis-thiosemicarbazone (BTS) can enhance the optical properties of the resulting material. uc.ptnih.gov The resulting BTSGO composite exhibits a significant red shift in its photoluminescence spectrum compared to GO or the bis-thiosemicarbazide alone. uc.ptnih.gov This modification induces a desirable optical energy band gap in the graphene-based material, making it suitable for applications in optoelectronic devices. uc.pt

While direct studies on the functionalization of graphene with this compound are not yet widespread, the existing research on similar thiosemicarbazone derivatives provides a strong proof-of-concept. uc.ptnih.gov The presence of the bromine atom in the 3-position of the benzaldehyde ring could further influence the electronic properties of the resulting graphene composite, potentially offering a route to fine-tune the material's characteristics for specific sensor or optoelectronic applications. nih.govmdpi.com The ease of functionalization and the potential for creating materials with tailored properties make this a vibrant area for future research. nih.govresearchgate.net

Corrosion Inhibition Studies

The protection of metals from corrosion is a critical industrial challenge, particularly in acidic environments. Thiosemicarbazone derivatives have emerged as highly effective corrosion inhibitors, owing to the presence of nitrogen and sulfur heteroatoms and aromatic rings in their structure, which facilitate their adsorption onto metal surfaces.

Adsorption Mechanisms on Metal Surfaces

The primary mechanism by which this compound and related compounds inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is influenced by the electronic structure of the inhibitor molecule and the nature of the metal surface.

The adsorption process typically involves both physisorption (electrostatic interactions between the charged metal surface and the inhibitor molecule) and chemisorption (the formation of coordinate bonds between the d-orbitals of the metal atoms and the lone pair electrons of the heteroatoms in the inhibitor). Quantum chemical studies and experimental data suggest that the adsorption of halogen-substituted benzaldehyde thiosemicarbazones on mild steel surfaces in acidic solutions is predominantly chemisorption. This is supported by the fact that the process generally obeys the Langmuir adsorption isotherm.

The presence of the bromine atom in this compound plays a significant role in its adsorption behavior. The electron-withdrawing nature of the halogen can influence the electron density distribution across the molecule, which in turn affects its interaction with the metal surface.

Inhibition Performance Enhancement

Research has consistently shown that the inhibition efficiency of benzaldehyde thiosemicarbazone derivatives increases with their concentration. For halogen-substituted variants, a clear trend in performance has been observed.